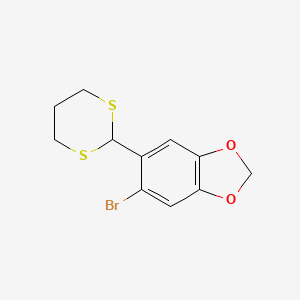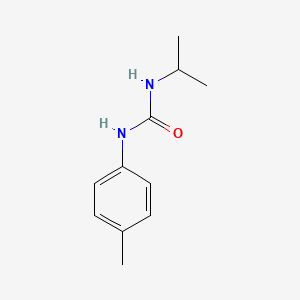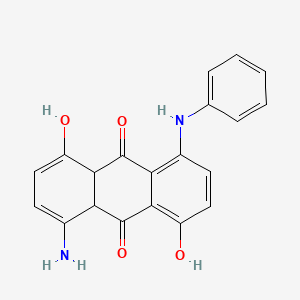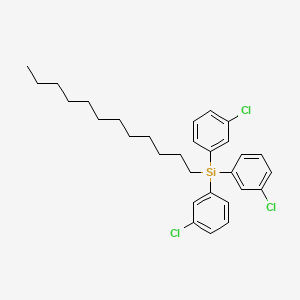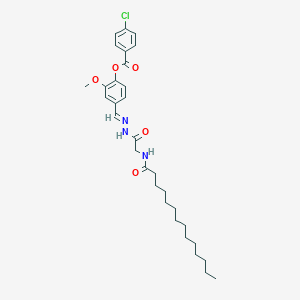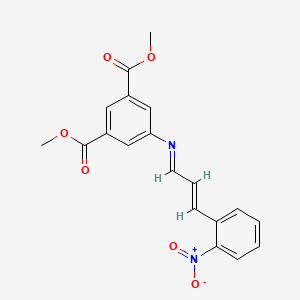
Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate is an organic compound that features a complex structure with a nitrophenyl group and an isophthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further reacted to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-((3-(2-methyl-5-nitrophenyl)ureido)isophthalate
- Dimethyl 5-((3-(4-chloro-2-nitrophenyl)ureido)isophthalate
- Dimethyl 5-((3-methylureido)isophthalate
Uniqueness
Dimethyl 5-((3-(2-nitrophenyl)-2-propenylidene)amino)isophthalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
391632-27-2 |
|---|---|
Molecular Formula |
C19H16N2O6 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
dimethyl 5-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H16N2O6/c1-26-18(22)14-10-15(19(23)27-2)12-16(11-14)20-9-5-7-13-6-3-4-8-17(13)21(24)25/h3-12H,1-2H3/b7-5+,20-9? |
InChI Key |
RXQLPGPZFBPPSC-JMCFLOHDSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N=C/C=C/C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=CC=CC2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





